

trans-2-hexenal chemical properties and reactivity

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Compound of Interest

Compound Name: Hexenal

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An In-depth Technical Guide to the Chemical Properties and Reactivity of trans-2-**Hexenal**

Introduction

trans-2-**Hexenal**, commonly known as leaf aldehyde, is an organic compound classified as an α,β -unsaturated aldehyde.[1] It is a key component of the "green leaf volatiles" (GLVs), which are released by plants upon tissue damage and are responsible for the characteristic smell of freshly cut grass.[2][3] This colorless to pale yellow liquid possesses a sharp, green, fruity aroma and is widely utilized in the flavor and fragrance industries to impart fresh, green notes to perfumes, foods, and beverages.[2][4][5] Beyond its sensory applications, trans-2-**hexenal** is a reactive molecule and a versatile intermediate in organic synthesis. Its biological activities, including antifungal properties and its role in plant signaling, make it a subject of interest for researchers in agriculture and drug development.[2][6][7] This guide provides a comprehensive overview of the chemical properties, reactivity, and relevant experimental protocols for trans-2-**hexenal**.

Chemical and Physical Properties

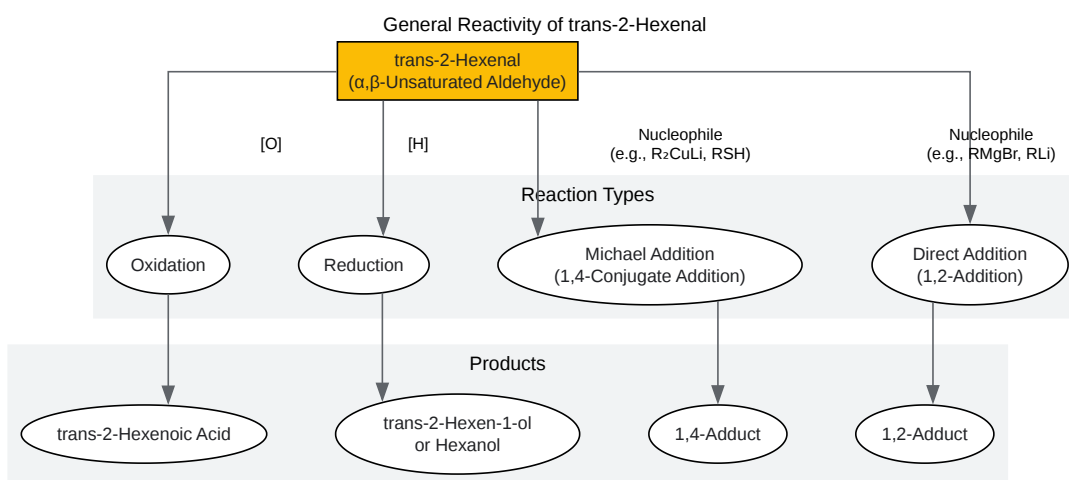
trans-2-**Hexenal** is a C6 aldehyde characterized by a carbon-carbon double bond in the trans configuration between the second and third carbon atoms.[1] This conjugated system, involving the double bond and the aldehyde group, dictates many of its physical and chemical properties.[8]

Table 1: Physical and Chemical Properties of trans-2-**Hexenal**

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₁₀ O	[1][2][3]
Molecular Weight	98.14 g/mol	[2][3][9]
Appearance	Clear, colorless to pale yellow liquid	[2][3][4]
Odor	Sharp, green, leafy, fruity	[2][4]
Boiling Point	47 °C at 17 mmHg	[2][3][4]
Density	0.841 - 0.848 g/cm ³ at 25 °C	[2][3][4]
Refractive Index (n ²⁰ /D)	1.443 - 1.449	[3][4]
Vapor Pressure	6.6 mmHg	[2][3]
Solubility	Very slightly soluble in water; soluble in organic solvents like ethanol and propylene glycol.	[1][3][10]
CAS Number	6728-26-3	[2]

Reactivity and Reaction Mechanisms

The reactivity of trans-2-**hexenal** is dominated by the presence of the α,β -unsaturated aldehyde functional group. This arrangement allows for several key reaction types, including oxidation, reduction, and nucleophilic additions (both 1,2- and 1,4-additions).[8]



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Caption: Overview of the primary reaction pathways for trans-2-**hexenal**.

Oxidation

The aldehyde group of trans-2-**hexenal** can be oxidized to a carboxylic acid, forming trans-2-hexenoic acid. This is a common reaction for aldehydes.[8] Atmospheric oxidation studies have shown that trans-2-**hexenal** reacts with Cl atoms, leading to the formation of products such as butanal, 2-chloro**hexenal**, and trans-2-hexenoic acid.[11][12]

Reduction

Reduction of trans-2-**hexenal** can yield different products depending on the reducing agent and reaction conditions. Selective reduction of the aldehyde group produces the corresponding

allylic alcohol, trans-2-hexen-1-ol. More powerful reducing agents can reduce both the aldehyde and the carbon-carbon double bond to yield hexanol.[8]

Michael Addition (Conjugate Addition)

Due to the conjugated system, trans-2-**hexenal** is an excellent Michael acceptor. Nucleophiles can attack the β -carbon (C4) in a conjugate or 1,4-addition reaction.[8][13] This is a thermodynamically controlled process favored by soft nucleophiles like enolates, amines, and thiols.[14]

A biologically significant example is the reaction of trans-2-**hexenal** with glutathione (GSH), a tripeptide thiol present in cells. The thiol group of GSH acts as a nucleophile, adding to the β -carbon of trans-2-**hexenal** to form 3-S-glutathionylhexenal.[15] This reaction is a detoxification pathway and forms precursors to important aroma compounds in wine.[15]

Stability and Hazards

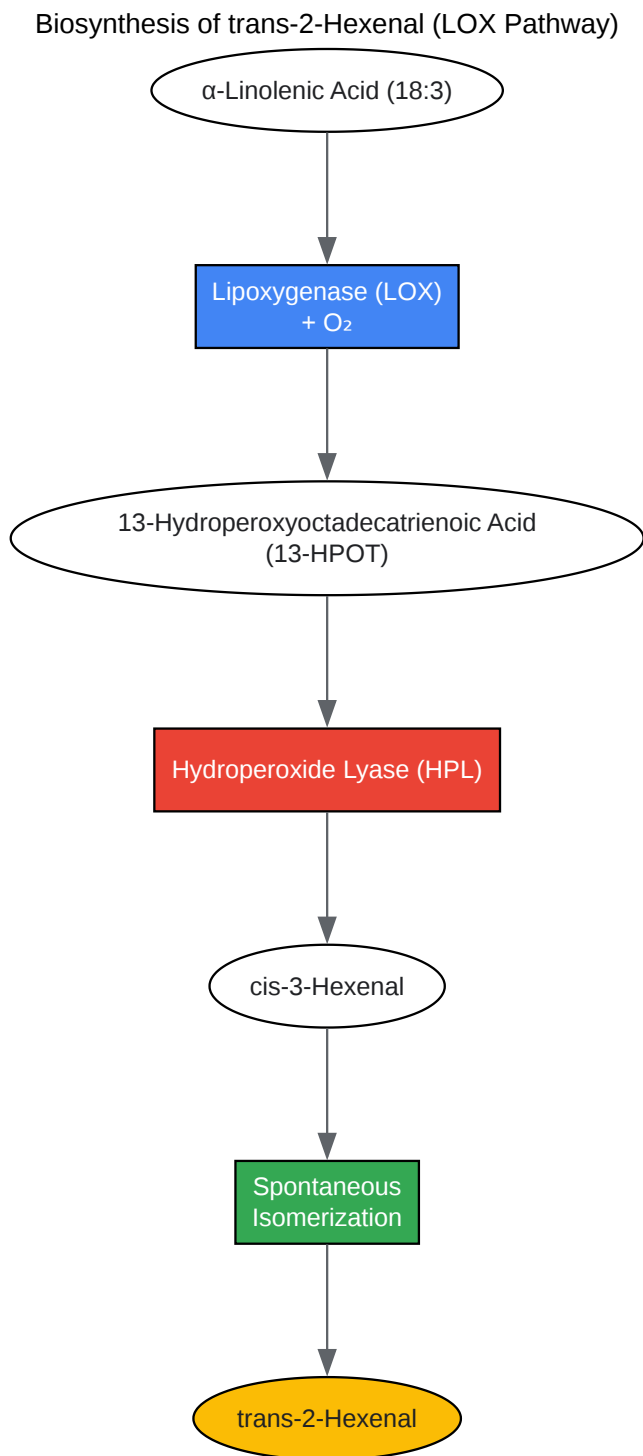
trans-2-**Hexenal** is a flammable liquid.[2][16] It is sensitive to heat and light and can oxidize at high temperatures, so it should be stored in a cool, dark place, often under an inert gas.[10][17] It is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[17][18] Toxicological data indicates it is harmful if swallowed and toxic in contact with skin.[2][16] It is also classified as a skin sensitizer and can cause serious eye irritation.[3][16]

Biological Significance and Signaling Pathways

Biosynthesis via the Lipxygenase (LOX) Pathway

trans-2-**Hexenal** is synthesized in plants through the lipxygenase (LOX) pathway, which is activated in response to wounding.[6][19] The process starts with the oxygenation of polyunsaturated fatty acids like α -linolenic acid (18:3).

- Lipxygenase (LOX) catalyzes the oxygenation of α -linolenic acid to form 13-hydroperoxyoctadecatrienoic acid (13-HPOT).[19]
- Hydroperoxide Lyase (HPL) then cleaves 13-HPOT into cis-3-**hexenal**.[6][19]
- cis-3-**Hexenal** is unstable and spontaneously isomerizes to the more thermodynamically stable trans-2-**hexenal**.[6]



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Caption: The lipoxygenase (LOX) pathway for the biosynthesis of trans-2-**hexenal**.

Role in Plant Defense and Signaling

As a green leaf volatile, trans-2-**hexenal** functions as an airborne signaling molecule. It can induce defense responses in the same plant or neighboring plants.^[2] It has also been shown to possess antifungal properties, inhibiting the growth of pathogenic fungi, and plays a role in mediating plant-insect interactions.^{[2][6]}

Reactivity with Biological Nucleophiles

The electrophilic nature of trans-2-**hexenal** allows it to react with biological nucleophiles. It has been shown to be mutagenic and genotoxic in vitro, reacting with deoxyguanosine in DNA to form exocyclic adducts (Hex-PdG).^[20] This highlights its potential toxicological effects and is an important consideration for drug development professionals.

Experimental Protocols

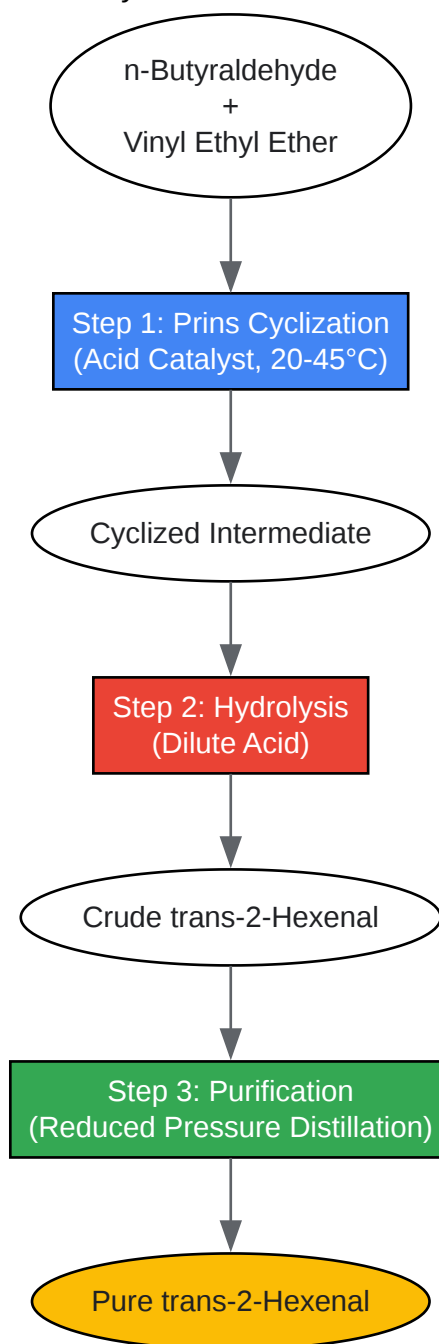
Synthesis of trans-2-Hexenal

Several methods for synthesizing trans-2-**hexenal** have been reported.

Method 1: Condensation of n-Butyraldehyde and Vinyl Ethyl Ether This two-step method involves a Prins cyclization followed by hydrolysis.^{[4][10]}

- **Prins Cyclization:** n-Butyraldehyde is reacted with vinyl ethyl ether in the presence of a catalyst like boron trifluoride or an acidic ionic liquid. The mixture is stirred for 1-6 hours at 20-45 °C.^{[4][10]}
- **Hydrolysis:** The resulting cyclized intermediate is then hydrolyzed using a dilute acid (e.g., sulfuric acid) to yield crude trans-2-**hexenal**.^[4]
- **Purification:** The crude product is purified by distillation under reduced pressure.^[10]

Workflow: Synthesis of trans-2-Hexenal

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Caption: A typical workflow for the synthesis and purification of trans-2-**hexenal**.

Method 2: Oxidation of trans-2-Hexen-1-ol trans-2-**Hexenal** can also be synthesized by the oxidation of trans-2-hexen-1-ol using an oxidizing agent like manganese dioxide or through biocatalytic methods employing alcohol oxidases.[4][10][21]

Analytical Methods

Gas Chromatography (GC) GC is commonly used for the analysis and quantification of trans-2-hexenal.

- Protocol Example: Reaction mixtures can be extracted with ethyl acetate, dried with magnesium sulfate, and analyzed on a CP-wax 52 CB GC column (50 m × 0.53 mm × 2 μm). An internal standard such as dodecane can be used for quantification.[21]
- GC Method: 60 °C for 3 min; ramp at 30 °C/min to 105 °C; hold at 105 °C for 7 min; ramp at 30 °C/min to 250 °C; hold at 250 °C for 1 minute.[21]

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) A highly sensitive LC/MS/MS method has been developed for the quantification of trans-2-hexenal-derived DNA adducts (Hex-PdG).[20]

- Protocol Outline:
 - DNA samples are purified using centrifuge filtration and solid-phase extraction.
 - An isotopically labeled internal standard ($[^{13}\text{C}_4^{15}\text{N}_2]\text{Hex-PdG}$) is used for accurate quantification.
 - Analysis is performed by LC/MS/MS in the selected reaction monitoring (SRM) mode.[20]
 - SRM transitions monitored are m/z 366.2 → 250.2 for Hex-PdG and m/z 372.2 → 256.2 for the internal standard.[20]

Conclusion

trans-2-**Hexenal** is a molecule of significant interest due to its widespread use in the flavor and fragrance industries and its important biological roles. Its chemical reactivity, centered on the α,β -unsaturated aldehyde moiety, allows for a variety of chemical transformations and also underlies its interactions with biological systems. For researchers, scientists, and drug

development professionals, a thorough understanding of its properties, reactivity, and analytical methods is crucial for its effective application in synthesis, for studying its biological impact, and for assessing its toxicological profile.

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